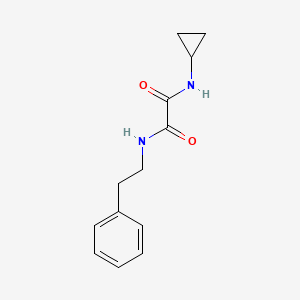![molecular formula C16H19N3O4S B4753574 2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4753574.png)
2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide
説明
2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide, commonly known as DMSO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a hydrazinecarboxamide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of DMSO is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. DMSO has been shown to activate the transcription factor NF-κB, which plays a critical role in inflammation and immune responses. Additionally, DMSO has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of various diseases. Additionally, DMSO has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative stress. DMSO has also been shown to have analgesic effects, possibly through the modulation of pain signaling pathways.
実験室実験の利点と制限
DMSO has several advantages for use in lab experiments. It is a highly polar solvent that can dissolve a wide range of compounds, making it useful for the preparation of solutions. Additionally, DMSO has a low toxicity and is relatively inexpensive, making it a cost-effective option for research. However, DMSO can also have some limitations. It has been shown to interfere with some enzymatic assays, and its use can lead to the formation of artifacts in some experiments.
将来の方向性
There are several potential future directions for the study of DMSO. One area of interest is the development of new therapeutic applications for DMSO, particularly in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of DMSO and its effects on gene expression and signaling pathways. Finally, there is interest in developing new methods for the synthesis and purification of DMSO that could improve its properties and make it more suitable for a wider range of applications.
科学的研究の応用
DMSO has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, DMSO has been used as a solvent in biochemical and pharmacological studies due to its ability to penetrate cell membranes and enhance the solubility of hydrophobic compounds.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)sulfonylamino]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-8-9-12(2)15(10-11)24(21,22)19-18-16(20)17-13-6-4-5-7-14(13)23-3/h4-10,19H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUOZDWWTGCHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NNC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-bromophenyl)-2-oxoethyl [(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetate](/img/structure/B4753527.png)

![2-[(4-fluorophenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B4753540.png)


![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)

![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4753594.png)